2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a complex organic compound that belongs to the class of benzoxazepines. This compound features a unique structural arrangement that includes a tetrahydro-benzoxazepine core, making it of interest in various fields of chemical research and pharmaceutical development. Its molecular formula is , and it has a molecular weight of approximately .
The compound is synthesized through complex organic reactions and is available for purchase from various chemical suppliers, indicating its relevance in scientific research and potential applications in drug development .
This compound can be classified as:
The synthesis of 2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione typically involves multi-step organic reactions. A common synthetic route includes:
The synthetic process may require precise control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Advanced techniques like continuous flow reactors may also be utilized for industrial-scale synthesis .
The molecular structure of 2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione can be represented by its IUPAC name and structural formulas:
| Property | Value |
|---|---|
| Molecular Weight | 371.36 g/mol |
| InChI | InChI=1S/C20H18FNO5 |
| InChI Key | IMTZTKLMVFAJFJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OC)F |
The compound can participate in various chemical reactions:
These reactions may require specific conditions (e.g., temperature and solvent choice) to proceed efficiently and selectively.
The mechanism of action for 2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione involves its interaction with biological targets. It may act by binding to specific enzymes or receptors within biological systems, thereby modulating their activity. This interaction can lead to various biological effects depending on the target and context .
The compound exhibits solubility in organic solvents and may have specific melting and boiling points that are relevant for handling and application.
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
The applications of 2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione span several fields:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4